molecular formula C23H30F3N3O2 B6100612 ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

Cat. No.: B6100612
M. Wt: 437.5 g/mol
InChI Key: LYDTZDSTNFCNMK-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of the Pyrazole: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 3-propan-2-yl bromide, in the presence of a base like potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of a suitable precursor.

    Coupling of the Pyrazole and Piperidine Rings: The alkylated pyrazole is then coupled with the piperidine ring using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst like aluminum chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
  • Ethyl 1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
  • Ethyl 1-[(3-isopropyl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F3N3O2/c1-4-31-21(30)22(14-17-7-5-6-8-19(17)23(24,25)26)9-11-29(12-10-22)15-18-13-20(16(2)3)28-27-18/h5-8,13,16H,4,9-12,14-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDTZDSTNFCNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=NN2)C(C)C)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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